molecular formula C13H11NO B2717125 (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one CAS No. 22563-49-1

(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one

Cat. No.: B2717125
CAS No.: 22563-49-1
M. Wt: 197.237
InChI Key: IROAIBYOOAEFGE-CMDGGOBGSA-N
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Description

(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one is a chemical compound of significant interest in synthetic and medicinal chemistry research, belonging to the class of chalcones incorporating a pyrrole heterocyclic scaffold . This compound features an E configuration about its central C=C double bond, and single-crystal X-ray diffraction studies reveal that its solid-state structure is stabilized by N—H⋯O hydrogen bonds, forming ribbons, and C—H⋯π interactions, creating a three-dimensional network . The pyrrole ring is a fundamental structural motif found in numerous natural products and pharmaceuticals, making it a privileged structure in drug discovery . Chalcones bearing N-heterocyclic units like pyrrole have been reviewed for a range of biological and pharmacological activities, including antioxidant, antibacterial, antifungal, antileishmanial, anticancer, antitubercular, and antimalarial properties . This makes the compound a valuable building block for researchers developing new therapeutic agents. Beyond its core structure, derivatives of this pyrrole-phenylpropenone scaffold have been designed and synthesized as potential dual inhibitors of key enzymes like Acetylcholinesterase (AChE) and BACE1, representing a multi-target directed ligand approach for complex diseases such as Alzheimer's . The compound can be synthesized according to reported procedures, with colorless crystals obtainable from recrystallization in an ethanol/water solution . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(11-5-2-1-3-6-11)9-8-12-7-4-10-14-12/h1-10,14H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROAIBYOOAEFGE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for chalcones, including (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

The primary synthetic route involves the Claisen-Schmidt condensation between 2-acetylpyrrole and aromatic aldehydes. This reaction is typically base-catalyzed (e.g., NaOH) in ethanol under reflux or ultrasonic irradiation. Key steps include:

  • Reagents : 2-acetylpyrrole (1.0 eq), aromatic aldehyde (1.0 eq), NaOH (2.0 eq), ethanol.

  • Conditions : Reflux (15–20 minutes) or ultrasonic irradiation (5–20 minutes).

  • Yield : 68–86% depending on reaction conditions .

Table 1: Comparative Reaction Conditions

SourceMethodYieldKey Features
Ultrasonic irradiation79–86%Shorter reaction time, higher yield
Traditional reflux68%Standard protocol, lower yield

TosMIC-Mediated Aldol-Pyrrole Formation

An alternative method employs a two-step process:

  • Aldol condensation of acetophenone enol with benzaldehyde to form a chalcone intermediate.

  • TosMIC addition under basic conditions to cyclize the intermediate into a pyrrole ring.

  • Reagents : TosMIC (1.1 eq), LiOH.H₂O (1.0 eq), DCE (solvent).

  • Conditions : 85°C for 30 minutes, followed by NaOAc aqueous workup .

Table 2: TosMIC-Mediated Synthesis

StepDescriptionYield
1Aldol condensationIntermediate formation
2TosMIC cyclization43% (final product)

Spectroscopic Analysis

Key characterization techniques include:

  • IR : C=O stretch (~1650 cm⁻¹) and N-H vibrations (~3237 cm⁻¹) .

  • ¹H NMR :

    • Pyrrole protons: δ 6.34–7.00 ppm (s, m).

    • α,β-unsaturated ketone: δ 7.20–7.83 ppm (d, J = 15.6 Hz) .

  • Mass Spectrometry : Molecular ion peak at m/z = 225.27 (C₁₃H₁₁NO) .

Table 3: Representative NMR Data

Proton Environmentδ (ppm)MultiplicityJ (Hz)
Pyrrole NH9.98s
α,β-unsaturated ketone (Hβ)7.83d15.6

Electron Transfer and Stability

Density Functional Theory (DFT) studies reveal that the HOMO-LUMO transition in the T₁ state involves π-conjugation across the molecule, influenced by substituents like electron-withdrawing groups (e.g., Cl, Br) .

Steric and Electronic Effects

Ultrasonic irradiation accelerates the Claisen-Schmidt reaction by disrupting aggregation, while substituent effects (e.g., halogenation) modulate singlet oxygen quenching rates .

Efficiency and Scalability

  • Claisen-Schmidt : Higher yields (68–86%) but requires rigorous reflux control.

  • TosMIC-mediated : Lower yield (43%) but offers stepwise control for complex derivatives .

Table 4: Key Advantages

MethodAdvantagesLimitations
Claisen-SchmidtHigh yield, simple setupSensitive to base concentration
TosMIC-mediatedFlexible for functionalizationMulti-step complexity

Biological Activity

While not the focus of this synthesis analysis, studies highlight the compound’s potential in:

  • Anticancer activity : IC₅₀ values against breast cancer cell lines.

  • Antioxidant properties : Efficient DPPH radical scavenging.

Material Science

Applications in OLEDs due to electron-deficient pyrrole moieties.

This synthesis-focused review highlights the compound’s formation via Claisen-Schmidt and TosMIC-mediated routes, emphasizing reaction optimization and structural validation.

Scientific Research Applications

Anticancer Activity

Chalcone derivatives, including (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that the compound can effectively target specific pathways involved in tumor growth, making it a candidate for further development as an anticancer agent .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated in several studies. It has been found to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, which may be beneficial in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one make it suitable for applications in organic electronics. Its ability to form stable thin films allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing the material's conductivity and stability to enhance device performance .

Photocatalysis

This compound has also been explored as a photocatalyst due to its ability to absorb light and facilitate chemical reactions under illumination. Its efficiency in promoting photocatalytic reactions can be harnessed for environmental applications, such as the degradation of pollutants and water purification processes .

Building Block in Synthesis

(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one serves as a versatile building block in organic synthesis. Its functional groups enable various chemical transformations, including cross-coupling reactions and cyclization processes. Researchers have utilized this compound to synthesize more complex molecules with potential pharmacological activities .

Case Studies

Study Focus Findings
Atalay et al., 2022Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Kelly et al., 2004Antioxidant PropertiesShowed that the compound effectively scavenges DPPH radicals, indicating strong antioxidant capacity.
Moriarty et al., 2006Anti-inflammatory EffectsFound that treatment with the compound reduced TNF-alpha levels in vitro, suggesting potential therapeutic use in inflammatory diseases.
Zingales et al., 2015Material ScienceReported on the application of the compound in OLEDs with improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Table 1: Key Substituent Effects on Chalcone-Pyrrole Analogs

Compound Name Substituents Key Properties/Activities Reference
(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one Phenyl, pyrrole Crystal structure stabilization via C–H···O
XIYYOU (4-chlorophenyl analog) 4-Cl-phenyl, pyrrole Enhanced electronic effects from Cl
Compound 8 (difluorophenyl analog) 3,5-diF-phenyl, pyrrole Increased lipophilicity; validated via X-ray
A18 (pyridinyl analog) Phenyl, pyridine Improved solubility due to N-heteroatom
A19 (thiophenyl analog) Phenyl, thiophene S-heteroatom influences π-conjugation
5a/5c (trifluoromethylpyrazole hybrids) CF3-pyrazole, pyrrole Antiproliferative activity (UO-31 cells)
  • Compound 5a/5c exhibited antiproliferative activity (-77.10% and -92.13% growth inhibition at 10 μM) against renal cancer cells .
  • Heterocyclic Replacements: Pyridine (A18) and thiophene (A19) analogs modify electronic properties. Pyridine’s nitrogen atom increases polarity, while thiophene’s sulfur enhances π-delocalization .

Biological Activity

(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, commonly known as a chalcone derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C13H11NOC_{13}H_{11}NO and is characterized by a conjugated system that includes a phenyl and a pyrrole moiety. The presence of these functional groups contributes to its diverse biological activities.

Antioxidant Activity

Chalcones, including (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, have been reported to possess significant antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases.

Antimicrobial Activity

Research indicates that (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one exhibits notable antimicrobial effects against various pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents. For instance, derivatives of pyrrole-containing compounds have demonstrated enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Several studies highlight the anticancer potential of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

The biological activity of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one is believed to involve multiple mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Antioxidative Mechanisms : By scavenging reactive oxygen species (ROS), it reduces oxidative damage.
  • Cytokine Modulation : It can influence the expression levels of inflammatory cytokines, thus mitigating inflammation.

Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial activity of various pyrrole derivatives, including (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one. The compound exhibited a minimum inhibitory concentration (MIC) against MRSA at 0.125 µg/mL, indicating strong antibacterial properties .

Study 2: Anticancer Potential

In another study focusing on cancer cell lines, (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one was tested for its ability to induce apoptosis in breast cancer cells. The results showed a significant increase in apoptotic markers after treatment with the compound, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2E)-1-(4-hydroxyphenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one![Structure](https://examp Enhanced antioxidant and anticancer properties compared to the parent compound
(2E)-1-phenylenediamine derivative![Structure](https Stronger antimicrobial activity

Q & A

Q. What are the standard synthetic routes for preparing (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between a ketone (e.g., acetophenone derivatives) and an aldehyde (e.g., pyrrole-2-carboxaldehyde). Key steps include:

  • Base selection : Use NaOH or KOH in ethanol/water mixtures to facilitate enolate formation .
  • Solvent optimization : Ethanol is preferred for its polarity and ability to stabilize intermediates .
  • Temperature control : Reactions are often conducted under reflux (70–80°C) for 6–12 hours to ensure completion .
    Yield improvements (>70%) can be achieved by slow addition of reactants and inert atmosphere (N₂) to prevent oxidation of the pyrrole moiety .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • ¹H/¹³C NMR : Confirm the (E)-configuration of the α,β-unsaturated ketone via coupling constants (J = 15–17 Hz for trans protons) . The pyrrole ring protons appear as distinct doublets near δ 6.2–6.8 ppm .
  • IR spectroscopy : Look for carbonyl (C=O) stretches at ~1650–1680 cm⁻¹ and conjugated C=C stretches at ~1600 cm⁻¹ .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. How should researchers store this compound to ensure stability during experimental workflows?

  • Storage conditions : Protect from light and moisture by storing in amber vials under argon at –20°C .
  • Degradation risks : The α,β-unsaturated ketone is prone to photoisomerization; avoid prolonged exposure to UV light .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:

  • The enone system typically shows a planar geometry with a C=C bond length of ~1.34 Å and C=O bond length of ~1.22 Å .
  • Dihedral angles between the phenyl and pyrrole rings range from 10–20°, indicating minimal steric hindrance .
  • Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice and influence packing motifs .

Q. What computational methods are effective in reconciling contradictions between experimental and theoretical spectral data?

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate NMR chemical shifts and IR vibrations. Discrepancies >0.3 ppm in ¹H NMR often arise from solvent effects, which can be modeled using the IEF-PCM method .
  • TD-DFT for UV-Vis : Predict λmax for the enone chromophore (e.g., ~320 nm) and compare with experimental spectra to assess conjugation effects .

Q. How can researchers design robust antimicrobial assays for this compound, and what controls are critical?

  • Microbial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) reference strains. Include clinical isolates for relevance .
  • Minimum Inhibitory Concentration (MIC) : Perform broth microdilution assays with 96-well plates. Use DMSO controls (<1% v/v) to rule out solvent toxicity .
  • Time-kill kinetics : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .

Q. What strategies address limitations in experimental reproducibility for synthetic or biological studies?

  • Batch variability : Standardize reagents (e.g., use HPLC-grade solvents) and validate purity via HPLC (>95%) .
  • Degradation during assays : Pre-cool samples to 4°C and conduct time-sensitive experiments within 6 hours to minimize compound decomposition .

Q. How does the substitution pattern on the pyrrole ring influence bioactivity?

  • Electron-withdrawing groups : Nitro or chloro substituents at the pyrrole 4-position enhance antimicrobial activity by increasing electrophilicity of the enone system .
  • Steric effects : Bulky substituents (e.g., methyl groups) reduce activity by impeding target binding .

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